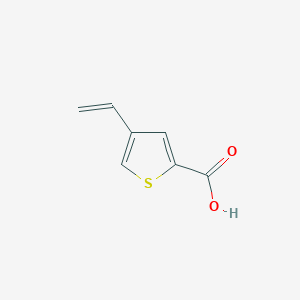
4-Ethenylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and stability. This compound is characterized by a thiophene ring substituted with an ethenyl group at the 4-position and a carboxylic acid group at the 2-position. Its unique structure makes it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where aromatic ketones are converted to substituted thiophene esters, which are then hydrolyzed to yield the desired carboxylic acid derivative . Another method includes the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale oxidation reactions using suitable oxidizing agents. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethenylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
4-Ethenylthiophene-2-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-ethenylthiophene-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, thiophene-based NSAIDs inhibit cyclooxygenase enzymes, reducing inflammation and pain . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Comparaison Avec Des Composés Similaires
Thiophene-2-carboxylic acid: A closely related compound with a carboxylic acid group at the 2-position but without the ethenyl substitution.
Thiophene-3-carboxylic acid: Another isomer with the carboxylic acid group at the 3-position.
4,5-Diarylthiophene-2-carboxylic acid: A derivative with aryl groups at the 4 and 5 positions, exhibiting different biological activities.
Uniqueness: 4-Ethenylthiophene-2-carboxylic acid’s unique structure, with both an ethenyl and carboxylic acid group, provides distinct reactivity and applications compared to its analogs. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H6O2S |
|---|---|
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
4-ethenylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6O2S/c1-2-5-3-6(7(8)9)10-4-5/h2-4H,1H2,(H,8,9) |
Clé InChI |
LVNDVRISXRMNSH-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CSC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


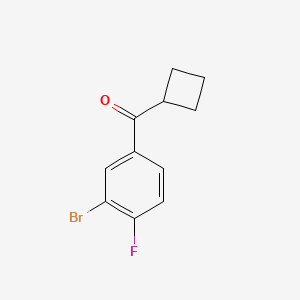

![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)
![2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B12078560.png)

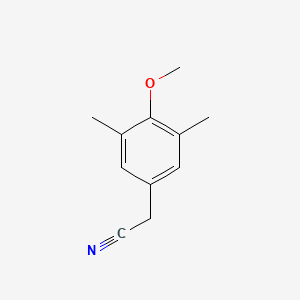
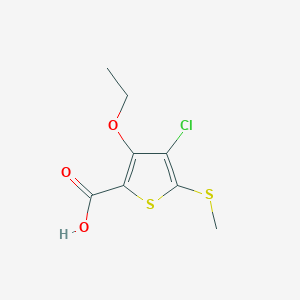
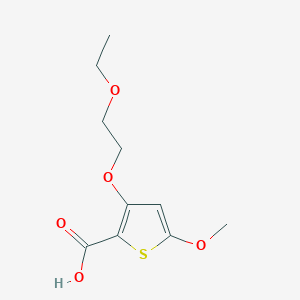
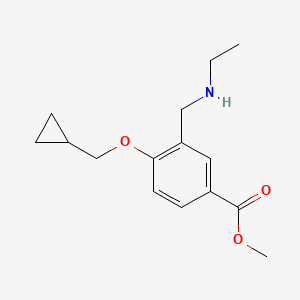
![4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12078592.png)
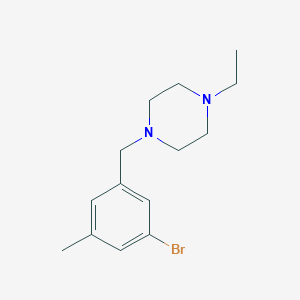

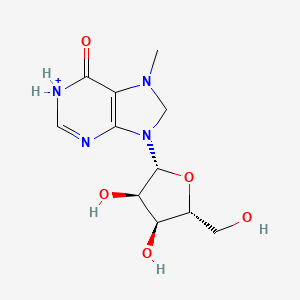
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B12078620.png)
